molecular formula C22H30N4OS B2595099 (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone CAS No. 1421494-79-2

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2595099
CAS RN: 1421494-79-2
M. Wt: 398.57
InChI Key: KRSMSBOFCJIALX-UHFFFAOYSA-N
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Description

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C22H30N4OS and its molecular weight is 398.57. The purity is usually 95%.
BenchChem offers high-quality (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction and Binding Analysis

The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) demonstrates potent and selective antagonism for the CB1 cannabinoid receptor. Conformational analysis using the AM1 molecular orbital method identified four distinct conformations, contributing to understanding the molecular interaction and binding preferences at the receptor level. This research aids in the development of unified pharmacophore models for CB1 receptor ligands, enhancing the design of receptor-specific drugs (Shim et al., 2002).

Synthesis and Structural Characterization

The synthesis and characterization of pyrazoline derivatives, such as the structurally related (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, demonstrate the versatility of pyrazole scaffolds in drug development. These compounds, synthesized by cyclization of chalcones with substituted benzyl hydrazides, were analyzed using FTIR, 1H NMR, 13C NMR, and mass spectrometry. This work contributes to the broader understanding of synthetic strategies and the structural basis for biological activity in pyrazole-based compounds (Mumtaz et al., 2015).

Enzyme Inhibitory Activity and Molecular Docking

1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives have been evaluated for their enzyme inhibitory activities against key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). Compounds exhibited significant inhibitory activities, with molecular docking studies revealing meaningful interactions at the enzyme active sites. This line of research is critical for developing new therapeutic agents targeting enzyme-related diseases (Cetin et al., 2021).

Corrosion Inhibition

Pyrazole derivatives have also been studied for their corrosion inhibition effect on mild steel in hydrochloric acid solution, showcasing the chemical versatility of pyrazole compounds beyond pharmacological applications. Studies indicate that these compounds act as efficient corrosion inhibitors, highlighting the potential of pyrazole derivatives in industrial applications related to corrosion prevention (Yadav et al., 2015).

properties

IUPAC Name

(5-methyl-1-phenylpyrazol-4-yl)-[3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4OS/c1-18-21(15-23-26(18)19-9-4-2-5-10-19)22(27)25-13-8-14-28-17-20(25)16-24-11-6-3-7-12-24/h2,4-5,9-10,15,20H,3,6-8,11-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSMSBOFCJIALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCCSCC3CN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone

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